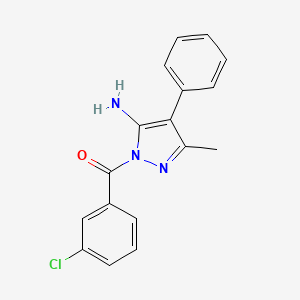

![molecular formula C22H23N3O2S B5540712 2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5540712.png)

2-[({1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the chemical structure of interest often involves the condensation of thiazolinone with benzaldehydes to afford methylidene derivatives. For example, cyclocondensation of certain compounds with malononitrile yields novel thiazolo[3,2-a]-pyridines. Additionally, reactions with dimethylformamide-dimethylacetal (DMF-DMA) and triethylortho-formate can produce N,N-dimethylamino and ethoxymethylene derivatives, respectively (Lamphon et al., 2004).

Molecular Structure Analysis

Molecular and crystal structure analysis involves X-ray diffraction techniques to determine the conformation and packing of molecules in crystals. Hydroxy derivatives of hydropyridine, for instance, demonstrate a considerable conformational flexibility and can form an extended network of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Reactions involving compounds with thiazolidinone and pyridine moieties often lead to the synthesis of novel heterocyclic systems. For example, the reaction of ortho-aminocarbonitrile with formic acid and aromatic aldehyde can produce various derivatives including thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines, azomethines, and ethoxymethylene derivatives (Lamphon et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are determined through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These properties are crucial for understanding the stability and reactivity of the compounds.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are vital for the development of new compounds with potential applications. For example, the ability of thiazolopyridines to undergo cyclocondensation and yield novel heterocyclic systems is a significant chemical property (Lamphon et al., 2004).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Several studies have demonstrated the synthesis of thiazolo[3, 2]pyridines and related derivatives with potential antimicrobial properties. For instance, El‐Emary et al. (2005) reported the facile synthesis of new thiazolo[3, 2]pyridines containing pyrazolyl moiety and evaluated their antimicrobial activities. The synthesized compounds showed promising results against various microbial strains, indicating their potential as antimicrobial agents El‐Emary et al., 2005.

Molecular Docking and Cancer Research

Molecular docking studies have also been conducted to evaluate the interaction of synthesized benzothiazolopyridine compounds with estrogen and progesterone receptors, aiming to predict their activity against breast cancer. Shirani et al. (2021) synthesized 1-amino-2-(benzo[d]thiazol-2-yl)-3-aryl-3-hydro-benzo[4,5]thiazolo[3,2-a]pyridine-4-carbonitrile derivatives and conducted molecular docking studies, which revealed favorable interactions with the receptors. This suggests the potential therapeutic applications of these compounds in cancer treatment Shirani et al., 2021.

Novel Syntheses and Chemical Reactions

Research has also focused on developing novel synthesis methods for thiazolopyridine derivatives and exploring their chemical reactions. Lamphon et al. (2004) reported on the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives having the morpholin-4-yl moiety in their structure. These studies contribute to the understanding of the chemical properties and potential applications of these compounds Lamphon et al., 2004.

Mécanisme D'action

The mechanism of action of thiazole and triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. For example, some thiazole and triazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, and other activities .

Orientations Futures

Propriétés

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)-[4-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c26-22(20-16-28-21(24-20)14-17-6-2-1-3-7-17)25-12-9-19(10-13-25)27-15-18-8-4-5-11-23-18/h1-8,11,16,19H,9-10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYDIGKPESWWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCC2=CC=CC=N2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

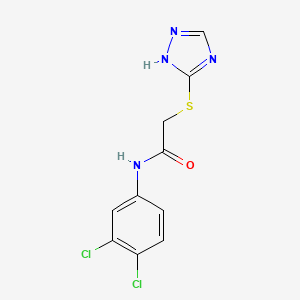

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)

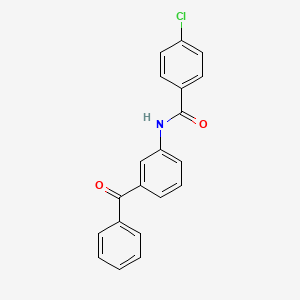

![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)

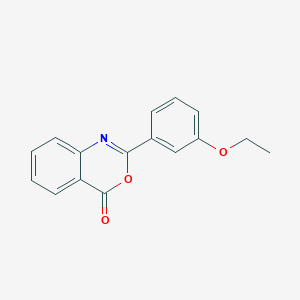

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5540655.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5540662.png)

![4-[(4-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5540668.png)

![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)

![5-ethyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5540685.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]thiomorpholine](/img/structure/B5540688.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5540705.png)